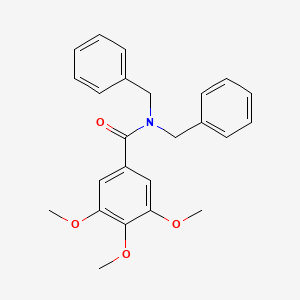![molecular formula C22H19BrN4O4S B11610972 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11610972.png)
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un átomo de bromo, un anillo de quinoxalina y un grupo bencenosulfonamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]bencenesulfonamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del núcleo de quinoxalina, seguido de la introducción del grupo 2,5-dimethoxyanilina. El paso final implica la sulfonación y bromación del compuesto para lograr la estructura deseada. Las condiciones de reacción a menudo incluyen el uso de ácidos o bases fuertes, solventes orgánicos y temperaturas controladas para garantizar altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como recristalización, cromatografía y destilación para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]bencenesulfonamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el átomo de bromo puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con catalizador de paladio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles y haluros en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinoxalina, mientras que las reacciones de sustitución pueden producir una variedad de bencenosulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]bencenesulfonamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su potencial como una sonda bioquímica para estudiar las interacciones enzimáticas y las vías celulares.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]bencenesulfonamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad e influenciando varias vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-bromo-2,5-dimethoxyanilina
- 4-bromo-3,5-dimethylanilina
- 2-bromo-N-(3,4-dimethylphenyl)benzamida
Singularidad
En comparación con compuestos similares, 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]bencenesulfonamida destaca por su combinación única de un anillo de quinoxalina y un grupo bencenosulfonamida.
Propiedades
Fórmula molecular |
C22H19BrN4O4S |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19BrN4O4S/c1-30-15-9-12-20(31-2)19(13-15)26-21-22(25-18-6-4-3-5-17(18)24-21)27-32(28,29)16-10-7-14(23)8-11-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
PBHBDGBULFUYPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11610897.png)
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610914.png)
![ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate](/img/structure/B11610918.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610925.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610934.png)
![4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11610936.png)
![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11610946.png)
![ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11610954.png)
![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)

![N-benzyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11610981.png)
![2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate](/img/structure/B11610989.png)
![{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11610991.png)
![2-{(E)-2-[(3,4-dimethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11610993.png)
